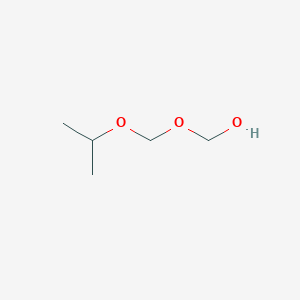

(Isopropoxymethoxy)methanol

Description

(Isopropoxymethoxy)methanol (CAS 100208-41-1) is a glycol ether derivative with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol. Its IUPAC name, 1-[(1-methylethoxy)methoxy]methanol, reflects its structure: a methoxy group bonded to an isopropoxy chain, terminating in a methanol moiety.

Properties

CAS No. |

100208-41-1 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

propan-2-yloxymethoxymethanol |

InChI |

InChI=1S/C5H12O3/c1-5(2)8-4-7-3-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

LHCRFMIUQHIZLC-UHFFFAOYSA-N |

SMILES |

CC(C)OCOCO |

Canonical SMILES |

CC(C)OCOCO |

Other CAS No. |

100208-41-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Isopropoxyethanol (CAS 109-59-1)

- Molecular Formula : C₅H₁₂O₂

- Molecular Weight : 104.15 g/mol

- Functional Groups : Ether, primary alcohol.

- Key Differences: Lacks the additional methoxy group present in this compound, resulting in a shorter carbon chain and lower molecular weight.

- Applications : Widely used as a solvent in coatings, inks, and cleaning agents due to its balanced polarity and volatility .

ISOPROPYL-β-D-THIOGALACTOPYRANOSIDE (CAS 367-93-1)

- Molecular Formula : C₉H₁₈O₅S

- Molecular Weight : 238.31 g/mol

- Functional Groups : Thioglycoside, alcohol.

- Key Differences: Contains a sulfur atom in the glycosidic bond and a complex sugar backbone, unlike the simpler ether-alcohol structure of this compound.

- Applications : Critical in molecular biology as an inducer of protein expression (e.g., IPTG in lac operon systems) .

ISOPROPYLGALLATE (CAS 1138-60-9)

- Molecular Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.21 g/mol

- Functional Groups: Ester, phenolic hydroxyl groups.

- Key Differences : An antioxidant ester derived from gallic acid, structurally unrelated to ether-alcohols but sharing hydroxyl functionality.

- Applications : Used in food and cosmetics as a preservative and antioxidant .

Methanol (CAS 67-56-1)

- Molecular Formula : CH₃OH

- Molecular Weight : 32.04 g/mol

- Functional Groups : Primary alcohol.

- Key Differences: A simple alcohol without ether linkages, contrasting with the branched ether-alcohol structure of this compound.

- Applications : Ubiquitous solvent, antifreeze agent, and preservative; toxic upon ingestion or inhalation .

Physical and Chemical Properties Comparison

Research Findings and Stability

- Methanol as a Preservative: Methanol demonstrates stability in preserving volatile organic compounds (VOCs) in soil samples, with recoveries exceeding 70% after 82 days .

- Toxicity Profile: Methanol is highly toxic, causing metabolic acidosis and neurological damage, whereas toxicity data for this compound remains unreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.